Dasatinib Carboxylic Acid Ethyl Ester, with the Chemical Abstracts Service number 910297-62-0, is a derivative of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of certain types of leukemia. This compound is recognized for its role as an impurity or metabolite in the analysis of Dasatinib formulations and is utilized as a reference standard in pharmaceutical development and quality control processes. Its systematic name is 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester .
The synthesis of Dasatinib Carboxylic Acid Ethyl Ester typically involves the esterification reaction between Dasatinib and ethyl alcohol in the presence of a suitable acid catalyst. This process allows for the formation of the ethyl ester derivative, which retains the pharmacophoric features necessary for biological activity while enhancing solubility properties.
The synthesis may require purification techniques such as column chromatography or recrystallization to isolate the desired product from by-products and unreacted starting materials. Characterization methods like Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
Dasatinib Carboxylic Acid Ethyl Ester has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as:
The molecular weight of Dasatinib Carboxylic Acid Ethyl Ester is approximately 530.04 g/mol. The presence of a chloro group, thiazole ring, and piperazine moiety are critical for its interaction with target kinases .
Dasatinib Carboxylic Acid Ethyl Ester can undergo various chemical reactions typical for esters, including hydrolysis, transesterification, and reactions with nucleophiles. These reactions are significant for understanding its stability and reactivity under physiological conditions.
For instance, hydrolysis in aqueous environments can regenerate Dasatinib and release ethanol, which may influence its pharmacokinetic properties. The reactivity profile can also be assessed through kinetic studies to determine reaction rates under different conditions .
Dasatinib functions primarily as an inhibitor of several tyrosine kinases, including BCR-ABL, Src family kinases, and others involved in cancer cell proliferation and survival. The mechanism involves binding to the ATP-binding site of these kinases, preventing their activation.
In the context of Dasatinib Carboxylic Acid Ethyl Ester, its mechanism may not be directly therapeutic but rather serves as a reference point for understanding how modifications affect kinase inhibition. Studies have shown that structural analogs can impact selectivity and potency against different kinases .
The compound is known to be toxic if ingested, causes skin irritation, and may lead to serious eye damage upon contact. It is also classified as potentially carcinogenic. The stability under various pH conditions and temperatures should be evaluated during storage and handling.
Dasatinib Carboxylic Acid Ethyl Ester finds applications primarily in research settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4